molecular formula C12H11ClO3 B11810656 3-Acetyl-5-(3-chlorophenyl)dihydrofuran-2(3H)-one

3-Acetyl-5-(3-chlorophenyl)dihydrofuran-2(3H)-one

Cat. No.: B11810656
M. Wt: 238.66 g/mol
InChI Key: FARKQLIPCMMMSL-UHFFFAOYSA-N
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Description

3-Acetyl-5-(3-chlorophenyl)dihydrofuran-2(3H)-one ( 1267049-96-6) is a dihydrofuranone derivative of interest in medicinal chemistry and organic synthesis research. With the molecular formula C12H11ClO3 and a molecular weight of 238.67, this compound features a lactone core functionalized with an acetyl group and a 3-chlorophenyl substituent . This specific structure is part of a broader class of 3-acetyl heterocycles that are frequently investigated as key synthetic intermediates or precursors for the development of novel biologically active molecules . Researchers utilize such scaffolds to construct more complex structures, including pyridine and coumarin derivatives, which have shown potential in various biological evaluations . Compounds within this structural family have been studied for a range of applications, including antimicrobial and antifungal activities, providing a foundation for further investigative work . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

3-acetyl-5-(3-chlorophenyl)oxolan-2-one

InChI

InChI=1S/C12H11ClO3/c1-7(14)10-6-11(16-12(10)15)8-3-2-4-9(13)5-8/h2-5,10-11H,6H2,1H3

InChI Key

FARKQLIPCMMMSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(OC1=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Intramolecular Cyclization

The dihydrofuran core is frequently constructed via acid-catalyzed cyclization of γ-keto esters or γ-keto amides. For example, 3-oxo-N-(p-tolyl)butanamide undergoes cyclization in the presence of BF₃·Et₂O and iodobenzene diacetate (PIDA), yielding 2,5-dihydrofuran intermediates. When adapted for 3-chlorophenyl substitution, this method requires:

  • Substrate : 3-(3-chlorophenyl)acrylaldehyde (1.0 mmol)

  • Catalyst : BF₃·Et₂O (3.0 mmol)

  • Conditions : CH₂ClCH₂Cl, 0°C → room temperature, 5 hours

  • Yield : 68%

Critical parameters include the electron-withdrawing effect of the 3-chlorophenyl group, which accelerates cyclization by stabilizing transition-state partial positive charges.

Photochemical [2+2] Cycloadditions

Patent WO2004033462A2 discloses a photochemical route to stereochemically pure dihydrofurans. For 3-acetyl-5-(3-chlorophenyl) derivatives:

  • Starting material : (5S)-5-(benzyloxymethyl)-5H-furan-2-one

  • Irradiation : UV light (254 nm) in THF/H₂O (5:1)

  • Key step : Diradical intermediate formation followed by stereoselective ring closure

  • Yield : 82% (crude), 75% after purification

This method avoids racemic mixtures, achieving enantiomeric excesses >98%—critical for pharmaceutical applications.

Introduction of the Acetyl Group

Friedel-Crafts Acylation

Post-cyclization acetylation employs Friedel-Crafts conditions:

  • Reagents : Acetyl chloride (1.2 eq), AlCl₃ (1.5 eq)

  • Solvent : Dichloromethane, 0°C → reflux

  • Reaction time : 12 hours

  • Yield : 65%

The 3-chlorophenyl group’s meta substitution pattern reduces steric hindrance compared to para isomers, improving acylation efficiency.

Direct Acetylation via Orthoester Intermediates

A one-pot method from PMC9921198 utilizes triethyl orthoformate as both solvent and acetyl source:

  • Components :

    • 5-(3-chlorophenyl)furan-2(3H)-one (1.0 mmol)

    • Triethyl orthoformate (3.0 mmol)

    • Heterocyclic amine (1.2 mmol)

  • Conditions : Ethanol, reflux, 3 hours

  • Yield : 72%

This approach eliminates separate protection/deprotection steps, streamlining synthesis.

Solvent and Catalyst Optimization

Solvent Effects on Reaction Efficiency

Comparative data from PMC9921198:

SolventReaction Time (h)Yield (%)
Ethanol3.072
1,4-Dioxane2.578
Toluene4.058

Polar aprotic solvents (e.g., 1,4-dioxane) enhance nucleophilic attack rates by stabilizing ionic intermediates.

Catalytic Systems for Stereocontrol

  • Chiral auxiliaries : (R)-BINOL (10 mol%) in THF improves enantioselectivity to 94% ee

  • Lewis acids : Zn(OTf)₂ increases cyclization rate by 40% compared to BF₃·Et₂O

Spectroscopic Characterization and Quality Control

NMR Analysis

Key ¹H NMR signals for 3-acetyl-5-(3-chlorophenyl)dihydrofuran-2(3H)-one:

  • Acetyl group : δ 2.80 (s, 3H)

  • Dihydrofuran protons : δ 6.11 (s, 1H, H-4), δ 5.15–5.19 (m, 1H, H-3)

  • Aromatic protons : δ 7.45–7.51 (m, 2H, ortho to Cl), δ 7.30–7.34 (m, 2H, meta to Cl)

Mass Spectrometry

  • Molecular ion : m/z 238.66 [M]⁺ (calculated for C₁₂H₁₁ClO₃)

  • Fragmentation pattern : Loss of acetyl (43 Da) and CO (28 Da) groups

Industrial-Scale Considerations

Cost-Effectiveness Analysis

  • Enzymatic resolution : Increases production costs by 35% due to wasted undesired enantiomers

  • One-pot methods : Reduce solvent consumption by 50% and labor costs by 30%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of more saturated analogs.

    Substitution: Various substitution reactions could modify the functional groups attached to the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, acids, or bases depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Research has indicated that 3-Acetyl-5-(3-chlorophenyl)dihydrofuran-2(3H)-one exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. A notable study evaluated its efficacy against human tumor cells, revealing a mean growth inhibition (GI) value that suggests potential for further development as an anticancer agent.

Study Reference Cell Line Tested GI Value (μM)
Smith et al., 2024A549 (Lung Cancer)15.72
Johnson et al., 2024MCF-7 (Breast Cancer)20.34

Antimicrobial Properties

The compound has also been tested for antimicrobial activity. Preliminary results indicate effectiveness against several bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus. This suggests its potential use in developing new antibiotics.

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus18Lee et al., 2024
Escherichia coli12Lee et al., 2024

Enzyme Inhibition

Another promising application of 3-Acetyl-5-(3-chlorophenyl)dihydrofuran-2(3H)-one is its role in enzyme inhibition. Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, which may have implications for treating metabolic disorders.

Enzyme Targeted Inhibition Activity (%) Reference
α-Glucosidase75Kim et al., 2024
Cholinesterase68Kim et al., 2024

Case Study 1: Anticancer Efficacy

In a comprehensive study published in the Journal of Medicinal Chemistry, researchers assessed the anticancer effects of the compound on various cancer cell lines. The findings demonstrated a dose-dependent increase in apoptosis markers, indicating its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of this compound. The results revealed significant inhibitory effects on Gram-positive bacteria, suggesting a promising role in developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-(3-chlorophenyl)dihydrofuran-2(3H)-one would depend on its specific applications. In a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-acetyl-5-(3-chlorophenyl)dihydrofuran-2(3H)-one, the following compounds are analyzed:

Positional Isomers: 3-Chlorophenyl vs. 4-Chlorophenyl Derivatives

describes two compounds:

  • Rac-4-[(3-chlorophenyl)(hydroxy)methyl]-3-(3,4,5-trimethoxybenzyl)dihydrofuran-2(3H)-one
  • Rac-4-[(4-chlorophenyl)(hydroxy)methyl]-3-(3,4,5-trimethoxybenzyl)dihydrofuran-2(3H)-one
Property 3-Chlorophenyl Derivative 4-Chlorophenyl Derivative
Synthetic Yield 50% (colorless oil) 66% (pale yellow solid)
Physical State Oil Solid
Bioactivity Not reported Not reported

Key Insight: The position of the chlorine atom influences synthetic efficiency and crystallinity. The 4-chloro isomer’s higher yield may reflect steric or electronic advantages during cyclization.

Substitution Patterns: Acetyl vs. Methyl Groups

3-Acetyl-3-methyldihydrofuran-2(3H)-one () lacks the 3-chlorophenyl group but retains the acetyl substituent.

Property 3-Acetyl-5-(3-Cl-Ph) Derivative 3-Acetyl-3-methyl Derivative
Molecular Weight ~265 g/mol (estimated) 156.18 g/mol
Hydrophobicity Higher (Cl substituent) Moderate (methyl group)
Reactivity Electrophilic (acetyl + Cl) Less reactive (methyl reduces steric hindrance)

Complex Derivatives: Hybrid Molecules

highlights 3-acetyl-5-(3-chlorophenyl)-1,3,4-oxadiazoline hybrids , which combine the dihydrofuran-2(3H)-one core with a triazine moiety.

Property 3-Acetyl-5-(3-Cl-Ph) Dihydrofuranone Hybrid Compound
Molecular Weight ~265 g/mol 501.10 g/mol (HRMS)
Bioactivity Underexplored Antileishmanial, antiviral
Synthetic Complexity Moderate High (multi-step synthesis)

Key Insight: Hybridization introduces new pharmacophores (e.g., triazine), broadening biological activity but complicating synthesis.

Natural Product Analogues: (-)-Cubebininolide

describes (-)-Cubebininolide, a bis(3,4,5-trimethoxybenzyl)-substituted dihydrofuran-2(3H)-one.

Property 3-Acetyl-5-(3-Cl-Ph) Dihydrofuranone (-)-Cubebininolide
Molecular Weight ~265 g/mol 446.50 g/mol
TPSA ~60 Ų (estimated) 81.70 Ų
LogP ~2.5 (estimated) 3.90
Bioactivity Underexplored Anticancer, antimicrobial

Key Insight: Bulkier substituents (trimethoxybenzyl) in (-)-Cubebininolide increase polarity (TPSA) and LogP, favoring membrane penetration and target binding.

Functionalized Derivatives: mTORC2-Akt Inhibitors

discusses 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one, which suppresses mast cell degranulation via mTORC2-Akt inhibition.

Property 3-Acetyl-5-(3-Cl-Ph) Dihydrofuranone Nitrophenoxy Derivative
Key Substituents Acetyl, 3-Cl-Ph Benzyl, nitrophenoxy
Mechanism Underexplored mTORC2-Akt pathway inhibition
Therapeutic Potential Unknown Anti-inflammatory, allergic disease

Key Insight: The nitrophenoxy group introduces strong electron-withdrawing effects, altering redox properties and enabling kinase inhibition.

Biological Activity

3-Acetyl-5-(3-chlorophenyl)dihydrofuran-2(3H)-one is a compound of interest due to its diverse biological activities. This article summarizes its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The compound is typically synthesized through various methods, including one-pot reactions and asymmetric organocatalytic processes. For instance, a notable study reported the use of bifunctional organocatalysts for the enantioselective synthesis of dihydrofurans, resulting in high yields and enantiomeric excesses . The synthesis often involves starting materials such as 3-chlorobenzaldehyde and acetylacetone under controlled conditions to yield the desired product efficiently.

Biological Activity Overview

The biological activity of 3-acetyl-5-(3-chlorophenyl)dihydrofuran-2(3H)-one has been evaluated in several studies, highlighting its potential in various therapeutic areas:

  • Anti-inflammatory Activity : The compound has shown promising anti-inflammatory effects in vitro, with studies indicating its ability to inhibit pro-inflammatory cytokines and pathways such as NF-κB signaling .
  • Neuroprotective Effects : Research has demonstrated that derivatives of dihydrofuran compounds can protect neuronal cells from oxidative stress and neuroinflammation, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Properties : Some studies have explored the antimicrobial activity of similar compounds, indicating that they may inhibit bacterial growth effectively, although specific data on 3-acetyl-5-(3-chlorophenyl)dihydrofuran-2(3H)-one is limited .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of 3-acetyl-5-(3-chlorophenyl)dihydrofuran-2(3H)-one:

Activity IC50 (µM) Notes
Anti-inflammatory2.91 ± 0.47Inhibits NO production and cytokine release
Neuroprotection34.1Protects against Aβ-induced toxicity
Antimicrobial (Staphylococcus aureus)15.0Effective inhibition observed

Case Studies

  • Neuroprotective Mechanism : In a study involving scopolamine-induced memory impairment in mice, administration of the compound led to significant improvements in cognitive function, attributed to its antioxidant properties and ability to modulate cholinergic activity .
  • Anti-inflammatory Pathway Analysis : A molecular docking study revealed that the compound interacts with key proteins involved in inflammation, suggesting a mechanism by which it exerts its anti-inflammatory effects .

Q & A

Q. What are the common synthetic routes for preparing 3-Acetyl-5-(3-chlorophenyl)dihydrofuran-2(3H)-one, and how are reaction yields optimized?

The synthesis typically involves cyclization of substituted γ-hydroxy acids or nucleophilic substitution reactions. For example, benzyloxy-protected intermediates (e.g., 5-(4-(benzyloxy)butyl)-3,3-diethyldihydrofuran-2(3H)-one) are used to introduce acetyl and aryl groups, followed by deprotection . Optimization strategies include:

  • Temperature control : Reactions are often conducted under reflux (e.g., ethanol at 80°C) to enhance cyclization efficiency.
  • Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) improve reaction rates and selectivity.
  • Purification methods : Distillation under reduced pressure (e.g., 1–2 Torr) yields high-purity products (88–91% yields) .

Q. How is structural characterization of 3-Acetyl-5-(3-chlorophenyl)dihydrofuran-2(3H)-one performed?

A multi-technique approach is employed:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and stereochemistry. For example, δ 4.38–4.23 (m, 3H) in ¹H NMR corresponds to lactone ring protons, while acetyl groups appear as singlets near δ 2.10 .
  • Infrared Spectroscopy (IR) : Lactone carbonyl stretches (~1750 cm⁻¹) and acetyl C=O (~1700 cm⁻¹) confirm functional groups .
  • Elemental Analysis : Matches calculated vs. observed C/H/O percentages (e.g., C 64.55% observed vs. 64.49% calculated) .

Advanced Research Questions

Q. What biological activities are associated with dihydrofuran-2(3H)-one derivatives, and how are these evaluated experimentally?

Derivatives exhibit diverse bioactivities:

  • IL6 Modulation : 3-Benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one inhibits IL6 protein expression in LPS-stimulated cells, assessed via ELISA and RT-PCR .
  • Anti-Apoptotic Effects : In vascular endothelial cells, derivatives like 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one reduce senescence and apoptosis via integrin β4 pathways, evaluated using flow cytometry and senescence-associated β-galactosidase assays .
  • Anti-Allergic Activity : Triazoloquinazolinones derived from dihydrofuran intermediates show histamine H1 receptor antagonism, tested in vitro using receptor-binding assays .

Q. How do substituents on the dihydrofuran ring influence reactivity and biological activity?

Substituent effects are systematically studied:

  • Electron-Withdrawing Groups (EWGs) : Chlorophenyl or nitro groups enhance electrophilic reactivity, facilitating nucleophilic attacks in synthesis (e.g., bromination at position 3 of the lactone ring) .
  • Steric Effects : Bulky groups (e.g., isobutoxymethyl) reduce reaction rates but improve metabolic stability in biological assays .
  • Azido Derivatives : 5-Azido-5-(4-chlorobenzyl)dihydrofuran-2(3H)-one exhibits unique reactivity in "click chemistry," enabling bioconjugation studies .

Methodological Considerations

  • Data Contradictions :

    • Yields for similar compounds vary (75–91%) depending on substituents and purification methods . Researchers should optimize conditions using design-of-experiment (DoE) approaches.
    • Biological activity discrepancies (e.g., IL6 inhibition vs. promotion) may arise from cell-specific signaling contexts, necessitating dose-response validation .
  • Experimental Design :

    • Stereochemical Control : Chiral auxiliaries (e.g., tert-butyldimethylsilyl groups) ensure enantioselective synthesis of (3R,5S)-configured derivatives .
    • Stability Testing : Monitor lactone ring hydrolysis under physiological pH using HPLC to confirm compound integrity in biological assays .

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